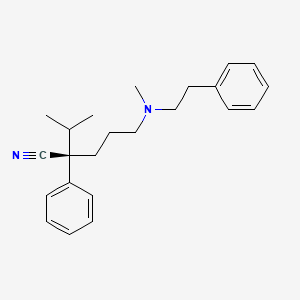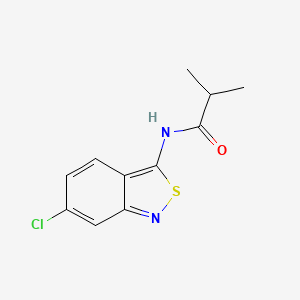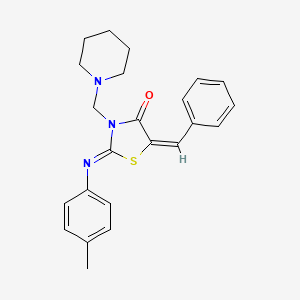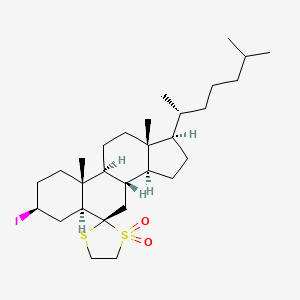
4-((2,6-Dimethoxy-3-(1-methoxyethyl)phenyl)methyl)-1H-imidazole monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2,6-Dimethoxy-3-(1-methoxyethyl)phenyl)methyl)-1H-imidazole monohydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes an imidazole ring and a substituted phenyl group, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,6-Dimethoxy-3-(1-methoxyethyl)phenyl)methyl)-1H-imidazole monohydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the substituted phenyl group:
Attachment of the phenyl group to the imidazole ring: This step often requires the use of coupling reagents and catalysts to facilitate the formation of the carbon-nitrogen bond.
Formation of the monohydrochloride salt: This is achieved by treating the final product with hydrochloric acid to obtain the monohydrochloride form.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-((2,6-Dimethoxy-3-(1-methoxyethyl)phenyl)methyl)-1H-imidazole monohydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or acids, while substitution can introduce various functional groups onto the phenyl ring.
科学的研究の応用
4-((2,6-Dimethoxy-3-(1-methoxyethyl)phenyl)methyl)-1H-imidazole monohydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
作用機序
The mechanism of action of 4-((2,6-Dimethoxy-3-(1-methoxyethyl)phenyl)methyl)-1H-imidazole monohydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The substituted phenyl group can enhance the compound’s binding affinity and specificity, leading to its observed effects.
類似化合物との比較
Similar Compounds
2,6-Dimethoxyphenol: A phenolic compound with similar methoxy substitutions.
4-Allyl-2,6-dimethoxyphenol: Another phenolic compound with an allyl group instead of a methoxyethyl group.
2,6-Dimethoxy-4-(2-propenyl)phenol: A compound with similar structural features but different substituents.
Uniqueness
4-((2,6-Dimethoxy-3-(1-methoxyethyl)phenyl)methyl)-1H-imidazole monohydrochloride is unique due to the presence of both an imidazole ring and a highly substituted phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
116795-84-7 |
|---|---|
分子式 |
C15H21ClN2O3 |
分子量 |
312.79 g/mol |
IUPAC名 |
5-[[2,6-dimethoxy-3-(1-methoxyethyl)phenyl]methyl]-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C15H20N2O3.ClH/c1-10(18-2)12-5-6-14(19-3)13(15(12)20-4)7-11-8-16-9-17-11;/h5-6,8-10H,7H2,1-4H3,(H,16,17);1H |
InChIキー |
RKJIANZDZFOGHG-UHFFFAOYSA-N |
正規SMILES |
CC(C1=C(C(=C(C=C1)OC)CC2=CN=CN2)OC)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


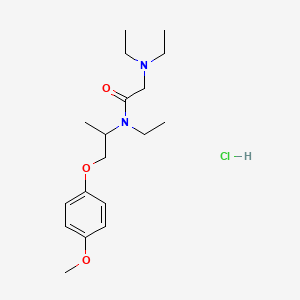
![(E)-but-2-enedioic acid;[1-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] cyclohexanecarboxylate](/img/structure/B12739670.png)

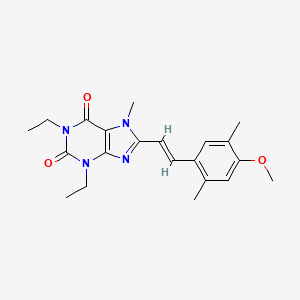
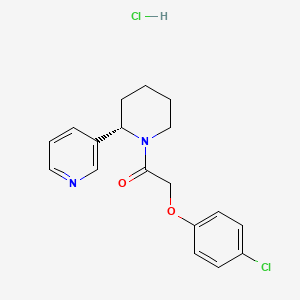
![4-methylbenzenesulfonic acid;[1-(2-morpholin-4-ylethyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone](/img/structure/B12739699.png)
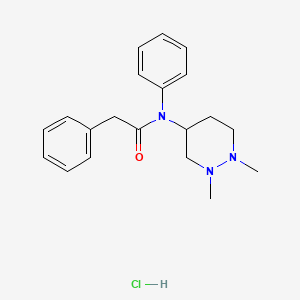
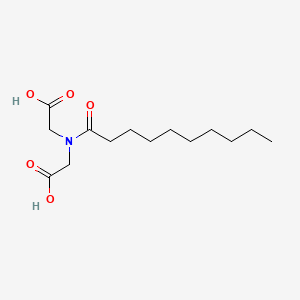
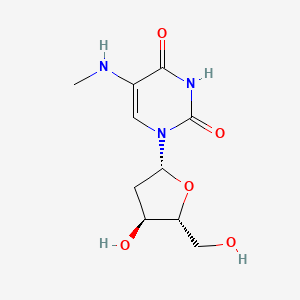
![2-[(7S)-7-[5-(4-ethylphenyl)thiophen-2-yl]-1,1-dioxo-4-(pyridine-2-carbonyl)-1,4-thiazepan-7-yl]-N-hydroxyacetamide](/img/structure/B12739721.png)
